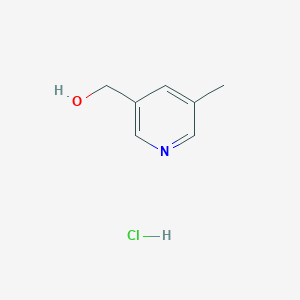
4-Aminomethyl-2-chlorotoluene hydrochloride
描述
4-Aminomethyl-2-chlorotoluene hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of toluene, where the methyl group is substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nitration of toluene to form nitrotoluene, followed by reduction to aminotoluene, and finally chlorination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 4-Aminomethyl-2-chlorotoluene hydrochloride can be achieved through large-scale chlorination and amination processes. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Aminomethyl-2-chlorotoluene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines .
科学研究应用
4-Aminomethyl-2-chlorotoluene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Aminomethyl-2-chlorotoluene hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Similar Compounds
2-Amino-4-chlorotoluene hydrochloride: Similar in structure but with the amino group in a different position.
4-Amino-2-chlorotoluene: Lacks the hydrochloride component but has a similar core structure
Uniqueness
4-Aminomethyl-2-chlorotoluene hydrochloride is unique due to the presence of both an aminomethyl group and a chlorine atom on the toluene ring. This combination of functional groups provides distinct reactivity and applications compared to its analogs .
属性
IUPAC Name |
(3-chloro-4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJUAUGPNCLTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)










